3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide
Description
3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide is a synthetic organic compound featuring a tetrahydrobenzothiophene core substituted with cyano, chloro, and dimethylpropanamide groups. This structure combines a rigid bicyclic system with polar and lipophilic substituents, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves multi-step reactions, including cyclization and acylation steps, as seen in related compounds (e.g., ).
Properties
IUPAC Name |
3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c1-14(2,8-15)13(18)17-12-10(7-16)9-5-3-4-6-11(9)19-12/h3-6,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZECMHUMTOTRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=C(C2=C(S1)CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide typically involves multiple steps, starting with the construction of the benzothiophene core. This can be achieved through the cyclization of appropriate precursors, such as thiophene derivatives, under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the cyano and chloro substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium cyanide (NaCN) and alkyl halides.
Major Products Formed:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to benzothiophene derivatives exhibit potential anticancer properties. The unique structure of 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide allows for interaction with various biological targets involved in cancer cell proliferation and survival pathways .
Anti-inflammatory Properties
In silico studies have suggested that this compound may act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory responses. The docking studies indicate that modifications to the compound could enhance its efficacy as an anti-inflammatory agent .
Antimicrobial Activity
Preliminary studies have shown that related compounds exhibit antimicrobial properties against various pathogens. While specific data on this compound's efficacy is limited, its structural analogs have demonstrated significant antibacterial and antifungal activity .
Biochemical Mechanisms
The mechanism of action for 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide likely involves interactions with specific enzymes or receptors. The presence of the cyano and chloro groups may facilitate binding to target sites within cells that modulate biological responses .
Synthesis of Pharmaceuticals
The compound serves as an intermediate in the synthesis of various pharmaceutical agents due to its reactive functional groups. Its synthesis can be optimized through industrial methods such as continuous flow chemistry to improve yield and purity.
Research and Development
As a research chemical, it is utilized in laboratories for the development of new therapeutic agents. Its unique structure makes it a valuable candidate for further modifications aimed at enhancing biological activity or reducing toxicity.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide exerts its effects depends on its molecular targets and pathways. The cyano and chloro groups may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Observations :
- The target compound has the highest molecular weight (~309.5 g/mol) due to its dimethylpropanamide group, which increases steric bulk and lipophilicity compared to shorter-chain analogs .
- The butanamide analog () offers greater conformational flexibility but may reduce metabolic stability compared to the rigid dimethylpropanamide group.
Biological Activity
3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide (CAS: 58125-41-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound exhibits various biological activities that can be attributed to its structural characteristics. The presence of the benzothiophene moiety is known to influence several biological pathways:
- Inhibition of Kinase Activity : Similar compounds have shown the ability to inhibit protein kinases, which are crucial in cell signaling pathways related to proliferation and survival .
- Interaction with COX Enzymes : Docking studies suggest that related compounds may interact with cyclooxygenase (COX) enzymes, demonstrating potential analgesic properties .
Antinociceptive Activity
Recent studies have evaluated the antinociceptive effects of this compound using various models. For instance:
- In a hot plate model, the compound displayed significant analgesic effects comparable to standard analgesics like diclofenac .
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The benzothiophene scaffold is particularly noted for its effectiveness against bacterial strains .
Study 1: Analgesic Activity Evaluation
A systematic evaluation was conducted where synthesized derivatives were tested for their analgesic potential. The study utilized molecular docking techniques to predict binding affinities with COX enzymes:
| Compound | Binding Energy (kcal/mol) | Interaction Residues |
|---|---|---|
| Diclofenac | -7.4 | TYR |
| AKM-1 | -8.8 | ARG |
| AKM-2 | -9.0 | ARG, TYR |
| AKM-3 | -9.0 | ARG |
AKM-2 showed the most promising results, indicating that modifications in the structure could enhance analgesic properties .
Study 2: Antimicrobial Activity
Research has indicated that derivatives of benzothiophene exhibit significant antimicrobial activity. The compound's structural features contribute to its efficacy against various bacterial strains, making it a candidate for further development in antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
